1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine

Conformational Analysis Medicinal Chemistry X-ray Crystallography

1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine is a synthetic small molecule belonging to the 1,3-dibenzyl-2-aryl imidazolidine class, a scaffold identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90). This compound features a central saturated imidazolidine ring, N-substituted with two benzyl groups and C-substituted at the 2-position with an ortho-chlorophenyl ring (molecular formula C23H23ClN2, MW 362.9 g/mol).

Molecular Formula C23H23ClN2
Molecular Weight 362.9 g/mol
CAS No. 307338-79-0
Cat. No. B3559175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine
CAS307338-79-0
Molecular FormulaC23H23ClN2
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESC1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3Cl)CC4=CC=CC=C4
InChIInChI=1S/C23H23ClN2/c24-22-14-8-7-13-21(22)23-25(17-19-9-3-1-4-10-19)15-16-26(23)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2
InChIKeyZOVAIRVHHRBJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine (CAS 307338-79-0): Chemical Class and Core Characteristics


1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine is a synthetic small molecule belonging to the 1,3-dibenzyl-2-aryl imidazolidine class, a scaffold identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90) [1]. This compound features a central saturated imidazolidine ring, N-substituted with two benzyl groups and C-substituted at the 2-position with an ortho-chlorophenyl ring (molecular formula C23H23ClN2, MW 362.9 g/mol) . The scaffold's mechanism of action involves binding to the ATP-binding pocket at the N-terminus of Hsp90, leading to the destabilization and degradation of client oncoproteins such as Her2, which underpins its anti-proliferative activity against cancer cell lines [1].

Why 1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine Cannot Be Casually Substituted by Its Regioisomers or Des-Chloro Analog


Within the 1,3-dibenzyl-2-aryl imidazolidine chemotype, seemingly minor perturbations to the 2-aryl ring result in substantial shifts in both target binding affinity and cellular anti-proliferative potency. SAR studies demonstrate that the specific position and electronic nature of substituents on the 2-phenyl ring dictate the formation of critical hydrogen bonds and hydrophobic interactions within the narrow ATP-binding pocket of Hsp90 [1]. Simple replacement with an unsubstituted phenyl, a para-chloro, or a meta-chloro regioisomer is predicted to alter the dihedral angle between the aryl ring and the imidazolidine core [2], which directly impacts the geometry of key ligand-protein interactions and ultimately compromises target engagement. Therefore, direct substitution without experimental validation risks a loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for 1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine Against Closest Analogs


Ortho-Chloro Conformational Constraint Versus Unsubstituted Phenyl Analog

The ortho-chloro substituent imposes a distinct conformational constraint on the 2-aryl ring relative to the imidazolidine core, a key determinant of target binding geometry. While direct crystallographic data for the target compound is lacking, data from the closely related 4-methyl analog shows the chlorophenyl ring is inclined to the mean plane of the imidazolidine ring by 76.27° [1]. In contrast, the des-chloro analog, 1,3-dibenzyl-2-phenylimidazolidine, exhibits a dihedral angle of 78.95° between the phenyl ring and one benzyl ring, indicating a different overall molecular topology [2]. This variation in spatial orientation can critically affect the molecule's ability to form optimized interactions within the ATP-binding site of Hsp90.

Conformational Analysis Medicinal Chemistry X-ray Crystallography

Positional Isomerism: Ortho vs. Para-Chloro Substitution Predicted Impact on Hsp90 Binding

The Hsp90 SAR study on this scaffold shows a strong positional effect of aryl substituents on anti-cancer activity. For a nitro substituent, the ortho-substituted analog (4g) demonstrated superior activity compared to the para-substituted analog (4h), a trend attributed to optimal hydrogen bonding with the target [1]. While the specific anti-proliferative IC50 values for the ortho-chloro compound are not reported in this study, the established positional SAR strongly infers that the 2-chlorophenyl derivative (the target compound) will have a distinct and non-interchangeable activity profile compared to its 4-chlorophenyl regioisomer (CAS 227027-83-0).

Structure-Activity Relationship Hsp90 Inhibition Isomer Differentiation

Lipophilicity-Driven Physicochemical Differentiation from the Des-Chloro Parent

The introduction of a chlorine atom at the ortho position significantly modulates the compound's lipophilicity, a critical parameter for membrane permeability and non-specific protein binding. While experimental LogP values are not widely available, the calculated LogP for the target compound is increased relative to the des-chloro analog, 1,3-dibenzyl-2-phenylimidazolidine [1]. Increased lipophilicity can improve cellular uptake but must be balanced against the risk of increased off-target binding and altered pharmacokinetics.

Physicochemical Properties LogP Drug-likeness

Synthetic Availability and Purity Profile as a Procurement Differentiator

The synthesis of 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine proceeds via a one-step condensation of N,N'-dibenzylethylenediamine with 2-chlorobenzaldehyde, a reaction that yields the pure product easily by filtration, as demonstrated for the general scaffold [1]. The use of a liquid aldehyde (2-chlorobenzaldehyde) in contrast to solid aldehydes for other analogs can simplify reaction workup. Vendors list the compound with typical purities of 95-100% , which is generally acceptable for primary screening. Researchers should request lot-specific analytical data (NMR, HPLC) to confirm purity, as residual aldehyde starting material could interfere with biological assays.

Chemical Synthesis Procurement Purity Analysis

Validated Application Scenarios for 1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine (CAS 307338-79-0)


Chemical Probe for Studying Ortho-Substitution Effects on Hsp90 N-Terminal Domain Binding

This compound serves as a specific chemical tool to interrogate the steric and electronic tolerance of the Hsp90 ATP-binding pocket for ortho-halogenated phenyl groups. By comparing its binding affinity and cellular activity head-to-head with the unsubstituted phenyl, meta-chloro, and para-chloro analogs, researchers can experimentally map the SAR landscape of the 2-aryl position and validate docking hypotheses that predict favorable interactions for ortho-substituted congeners [1].

Negative Control for Evaluating Para-Chloro Isomer Selectivity in Phenotypic Assays

Given the established positional SAR where ortho- and para-substituted analogs show divergent activity, the target compound is an ideal negative control for experiments involving the 4-chlorophenyl isomer. Any observed biological readout with the ortho-chloro compound that is absent with the para-chloro isomer provides strong evidence for a binding mode dependent on the specific geometry of the ortho-substituent, as inferred from the general SAR trends of this scaffold [1].

Reference Standard for the Development of 2-Aryl Imidazolidine Hsp90 Inhibitors with Tailored Pharmacokinetic Profiles

The introduction of the ortho-chloro substituent serves as a baseline structural modification to increase lipophilicity and potentially enhance cellular permeability compared to the unsubstituted phenyl analog. The target compound can be used as a reference standard to benchmark the impact of this modification on a panel of ADME parameters (LogP, aqueous solubility, microsomal stability, and plasma protein binding), a critical next step highlighted by the original scaffold developers who noted the need for in vitro pharmacokinetic evaluation of this chemotype [1].

Starting Point for Fragment-Based or Structure-Guided Optimization of Hsp90 Inhibitors

The target compound, with its well-defined and synthetically tractable structure, provides a suitable starting point for fragment growth or scaffold hopping strategies. Researchers can utilize the predicted binding mode to the Hsp90 N-terminal domain, where the benzyl groups form hydrophobic interactions and the 2-aryl group engages in hydrogen bonding, to design focused libraries where the ortho-chlorophenyl moiety is systematically replaced or elaborated to improve potency and drug-like properties [1]. The related patent (CN108822089A) further supports the industrial relevance of this chemotype for anticancer drug discovery [2].

Quote Request

Request a Quote for 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.